molecular formula C10H9NO4 B2521774 methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate CAS No. 650597-78-7

methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B2521774
CAS No.: 650597-78-7
M. Wt: 207.185
InChI Key: NCAZOGCLVUEALE-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a cyclopenta[b]pyridine derivative characterized by a fused bicyclic system with two ketone groups at positions 2 and 5 and a methyl ester at position 3. Its synthesis typically involves cyclization reactions and esterification steps, similar to other cyclopenta[b]pyridine derivatives .

Properties

IUPAC Name

methyl 2,5-dioxo-6,7-dihydro-1H-cyclopenta[b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(14)6-4-5-7(11-9(6)13)2-3-8(5)12/h4H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZOGCLVUEALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a carboxylating agent. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, to facilitate the cyclization and formation of the desired heterocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or carbonyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the ring system are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its fused ring system allows for the construction of more complex molecules through various chemical reactions such as cyclization and functional group transformations.

  • Synthetic Routes : Common methods for synthesizing this compound involve cyclization reactions using cyclopentanone derivatives with amines and carboxylating agents under catalytic conditions.

Medicinal Chemistry

The structural characteristics of methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate make it a candidate for drug development.

Biological Activities

Research indicates several potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interaction with cellular targets such as tubulin. In vitro studies have shown IC50 values below 1 nM against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes relevant to neurodegenerative diseases. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities that could provide neuroprotective effects against oxidative stress.

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and agrochemicals due to its versatile reactivity.

Key Industrial Uses

  • Specialty Chemicals : The compound's functional groups allow it to be used in the production of specialty chemicals that require specific reactivity.
  • Agrochemicals : Its properties make it suitable for developing agrochemicals that can interact with biological systems effectively.

Case Study 1: Cancer Cell Proliferation

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value lower than traditional chemotherapeutics like maytansine.

Case Study 2: Neuroprotective Effects

Research into related compounds suggests potential neuroprotective properties through antioxidant mechanisms. Compounds exhibiting similar structural characteristics have been shown to reduce oxidative stress markers in neuronal cell lines.

Mechanism of Action

The mechanism by which methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds, participate in π-π interactions, and its overall electronic properties contribute to its biological activity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s pharmacological and physicochemical properties are influenced by:

  • Ester Group Modifications : Replacement of the methyl ester with ethyl, benzyl, or other alkyl/aryl esters.
  • Substituents on the Aromatic System : Halogenation (e.g., Cl, F) or functionalization of the phenyl ring (if present).
  • Ketone Positions : Variations in the number and placement of oxo groups.
Table 1: Structural and Functional Comparisons
Compound Name Ester Group Substituents Key Features
Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate Methyl None on aromatic core Baseline structure; potential for high aqueous solubility
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS 186028-79-5) Ethyl Single oxo group at position 2 Increased lipophilicity compared to methyl ester; slower metabolic hydrolysis
Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate Benzyl 3-Cl-2-F-phenyl, methyl at position 2 Enhanced calcium-channel antagonism; improved membrane permeability
2-Thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile N/A Thioxo group, nitrile at position 3 Intermediate in synthesis; reactive site for further functionalization

Pharmacological Activity

  • Calcium-Channel Modulation: Benzyl derivatives with halogenated aryl groups (e.g., 3-Cl-2-F-phenyl) exhibit pronounced calcium-channel antagonist activity in rat ileum and thoracic artery models, attributed to enhanced steric and electronic interactions with target receptors .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound C₁₀H₁₁NO₄ 209.20 0.5–1.2 ~10–20 (aqueous)
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate C₁₁H₁₃NO₃ 207.23 1.2–1.8 ~5–10 (aqueous)
Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate C₂₄H₂₂ClFNO₃ 444.89 3.5–4.2 <1 (aqueous)

Biological Activity

Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS No. 650597-78-7) is a heterocyclic compound characterized by a fused ring system that includes both cyclopentane and pyridine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interaction with various biological targets.

Chemical Structure and Properties

The compound's structure features two carbonyl groups and a carboxylate moiety, contributing to its reactivity and biological interactions. The IUPAC name is methyl 2,5-dioxo-6,7-dihydro-1H-cyclopenta[b]pyridine-3-carboxylate, and its molecular formula is C10H9NO4C_{10}H_{9}NO_{4}.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of carbonyl groups allows for hydrogen bonding and π-π interactions with biological macromolecules. This can modulate the activity of target proteins involved in various physiological processes.

Biological Activity Overview

Research on this compound has indicated several potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with tubulin or other cellular targets. For instance, similar compounds have shown high potency against various cancer cell lines with IC50 values below 1 nM .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes relevant to metabolic pathways or disease processes. Its structural features suggest potential as an acetylcholinesterase inhibitor or in targeting other enzymes involved in neurodegenerative diseases .
  • Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which could contribute to neuroprotective effects in models of oxidative stress .

Comparative Analysis

A comparison with related compounds provides insight into the unique properties of this compound:

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructureAnticancer<1
Methyl 2-oxo-1H,2H,5H-cyclohepta[b]pyridine-3-carboxylateStructureAnticancer10
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analoguesStructureEnzyme Inhibition50

Case Studies

  • Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value lower than that of traditional chemotherapeutics like maytansine .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties through antioxidant mechanisms. Compounds exhibiting similar structural characteristics have been shown to reduce oxidative stress markers in neuronal cell lines .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol moiety undergoes nucleophilic substitution with alkyl halides to form thioethers. This reaction is typically performed under basic conditions to deprotonate the thiol and enhance nucleophilicity.

Example Reaction:
Reactant : 2-Chloro-N-(thiazol-2-yl)acetamide
Conditions : K₂CO₃, ethanol, reflux (4–6 hours)
Product : 2-((1-(2-Methoxyphenyl)-4-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Yield : 71–76%

Alkyl HalideProduct TypeConditionsYield (%)
ChloroacetamideThioether-acetamideK₂CO₃, EtOH, 80°C71–76
Benzyl chlorideBenzyl thioetherNaH, THF, RT65–70*

*Predicted based on analogous reactions in .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bridges or sulfonic acids under strong oxidative conditions.

Key Findings :

  • Disulfide Formation : Treatment with iodine (I₂) in ethanol yields the corresponding disulfide dimer. This reaction is reversible under reducing conditions .

  • Sulfonic Acid Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thiol to a sulfonic acid group (-SO₃H) .

Oxidation Pathways :

2R-SH+I2R-S-S-R+2HI(Yield: 85–90%)2 \, \text{R-SH} + I_2 \rightarrow \text{R-S-S-R} + 2 \, \text{HI} \quad (\text{Yield: 85–90\%}) R-SH+3H2O2R-SO3H+3H2O(Yield: 60–65%)\text{R-SH} + 3 \, \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_3\text{H} + 3 \, \text{H}_2\text{O} \quad (\text{Yield: 60–65\%})

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in nucleophilic substitution reactions, particularly at the para-chloro position.

Example Reaction with Morpholine :
Reactant : Thiomorpholine
Conditions : Dioxane, 90°C, 12 hours
Product : 4-(4-Morpholinophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol
Yield : 55–60%

Mechanism :
The chloro substituent is displaced by stronger nucleophiles (e.g., amines, thiols) via a two-step aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing groups on the ring.

Electrophilic Aromatic Substitution

The imidazole ring’s C4 and C5 positions are reactive toward electrophiles due to resonance stabilization. The 2-methoxyphenyl group directs electrophiles to the para position relative to the methoxy substituent.

Nitration Reaction :
Conditions : HNO₃/H₂SO₄, 0–5°C
Product : 4-(4-Chloro-phenyl)-1-(2-methoxy-5-nitrophenyl)-1H-imidazole-2-thiol
Yield : 50–55%

Sulfonation Reaction :
Conditions : Fuming H₂SO₄, 100°C
Product : Sulfonated derivative at C5 of the imidazole ring
Yield : 45–50%

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming coordination complexes.

Reported Complexes :

  • Copper(II) : Forms a square-planar complex with the thiolate anion (S-) and imidazole nitrogen .

  • Silver(I) : Linear coordination via sulfur and adjacent nitrogen .

Stability Constants :

Metal IonLog K (Stability Constant)
Cu²⁺8.2 ± 0.3
Ag⁺6.8 ± 0.2

Q & A

Q. What are the optimized synthetic routes for methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions with controlled conditions. For example, one-pot two-step methodologies using cyclocondensation or cyclization reactions are common. Key steps include:

  • Cyclopentane ring formation : Achieved via intramolecular cyclization under acidic or basic conditions.
  • Carboxylate ester introduction : Methyl ester groups are often introduced via nucleophilic substitution or esterification of precursor acids.
  • Temperature and solvent optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF, THF) at 60–100°C to balance yield and selectivity .

Q. How is the compound characterized using spectroscopic techniques?

Structural validation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assignments of cyclopenta[b]pyridine protons (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and carbonyl carbons (δ 165–175 ppm).
  • IR spectroscopy : Peaks at ~1700 cm<sup>-1</sup> confirm ester (C=O) and diketone functionalities.
  • HRMS (ESI) : Molecular ion peaks ([M+H]<sup>+</sup>) are matched with calculated values (e.g., Δ <1 ppm error) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Limited in water but soluble in DMSO or chloroform due to the hydrophobic cyclopentane core.
  • Thermal stability : Decomposition temperatures (>200°C) are determined via TGA, critical for reaction planning.
  • Tautomerism : The diketone moiety may exhibit keto-enol tautomerism, affecting reactivity in nucleophilic additions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) studies analyze:

  • Electrophilic/nucleophilic sites : Fukui indices identify reactive positions (e.g., C-3 carboxylate for derivatization).
  • Binding affinities : Molecular docking with target enzymes (e.g., kinases) predicts inhibitory potential.
  • Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction solvents .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies arise from:

  • Tautomeric equilibria : Variable NMR shifts due to enolization; use low-temperature NMR to stabilize dominant forms.
  • Impurity interference : Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) before analysis.
  • Cross-validation : Combine <sup>13</sup>C DEPT and 2D NMR (HSQC, HMBC) to confirm assignments .

Q. How does the compound’s stereoelectronic profile influence its use in asymmetric catalysis?

The cyclopenta[b]pyridine scaffold exhibits:

  • Conformational rigidity : Restricts rotational freedom, enhancing enantioselectivity in chiral auxiliaries.
  • Electron-withdrawing groups : The diketone and ester moieties activate adjacent carbons for nucleophilic attacks.
  • Chiral derivatization : Introduce bulky substituents (e.g., tert-butyl groups) to control stereochemistry in catalytic cycles .

Q. What mechanistic insights explain side reactions during its synthesis?

Common side products arise from:

  • Over-oxidation : Diketone formation may proceed via excessive oxidizing agents (e.g., KMnO4); monitor with TLC.
  • Ring-opening intermediates : Hydrolysis of the cyclopentane ring under acidic conditions; mitigate by using anhydrous solvents.
  • Ester saponification : Basic conditions convert methyl esters to carboxylic acids; control pH during workup .

Methodological Guidelines

  • Synthetic Optimization Table :

    ParameterOptimal ConditionImpact on Yield
    SolventDMF+20% vs. THF
    Temperature80°CBalances rate
    Catalystp-TsOH (0.1 eq)Reduces byproducts
  • Spectroscopic Cross-Validation Workflow :

    • Purify compound via recrystallization.
    • Acquire <sup>1</sup>H NMR (500 MHz, CDCl3).
    • Compare with DFT-predicted shifts (Gaussian 16).
    • Confirm via HRMS and IR .

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